molecular formula C9H11BrN2O B185338 N-(5-bromo-6-methyl-2-pyridinyl)propanamide CAS No. 638140-68-8

N-(5-bromo-6-methyl-2-pyridinyl)propanamide

Cat. No. B185338
M. Wt: 243.1 g/mol
InChI Key: DUJQWEAOAOXMLF-UHFFFAOYSA-N
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Description

“N-(5-bromo-6-methyl-2-pyridinyl)propanamide” is a chemical compound with the molecular formula C9H11BrN2O . It has an average mass of 243.100 Da and a monoisotopic mass of 242.005463 Da .


Molecular Structure Analysis

The molecular structure of “N-(5-bromo-6-methyl-2-pyridinyl)propanamide” consists of a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position. The nitrogen in the pyridine ring is also connected to a propanamide group .

Scientific Research Applications

Application in Chemical Synthesis

Field

Chemical Synthesis

Summary of the Application

“N-(5-bromo-6-methyl-2-pyridinyl)propanamide” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Methods of Application

The specific methods of application or experimental procedures for this compound are not provided in the source. However, it is typically used as a reagent in chemical reactions .

Results or Outcomes

The outcomes of using this compound in chemical synthesis can vary greatly depending on the specific reaction it is used in. The source does not provide any quantitative data or statistical analyses .

Application in the Synthesis of Pyridine Derivatives

Field

Medicinal Chemistry

Summary of the Application

“N-(5-bromo-6-methyl-2-pyridinyl)propanamide” has been used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction .

Methods of Application

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via “N-(5-bromo-6-methyl-2-pyridinyl)propanamide” with several arylboronic acids produced these novel pyridine derivatives .

Results or Outcomes

The Suzuki cross-coupling reaction resulted in the synthesis of a series of novel pyridine derivatives. The compounds were analyzed using Density Functional Theory (DFT) studies, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-3-9(13)12-8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJQWEAOAOXMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356817
Record name N-(5-bromo-6-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methyl-2-pyridinyl)propanamide

CAS RN

638140-68-8
Record name N-(5-bromo-6-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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